Kaempferol 3,4'-diglucoside 7-rhamnoside is a complex flavonoid glycoside, characterized by its intricate structure that includes multiple hydroxyl groups and glycosidic linkages. Its chemical formula is with a molecular weight of approximately 756.67 Daltons. The compound features a chromen-4-one core, which is a characteristic structure of flavonoids, and is modified by the attachment of sugar moieties, specifically two glucosides and one rhamnoside at distinct positions on the flavonoid backbone .
The reactions typically involve common reagents such as oxidizing agents for oxidation processes and reducing agents for reduction reactions .
This compound exhibits a range of biological activities, making it of significant interest in pharmacological research:
The synthesis of Kaempferol 3,4'-diglucoside 7-rhamnoside typically involves multiple steps:
Alternative methods may include biosynthetic approaches using plant extracts rich in kaempferol derivatives .
Kaempferol 3,4'-diglucoside 7-rhamnoside has various applications:
Studies on interaction mechanisms reveal that Kaempferol 3,4'-diglucoside 7-rhamnoside can inhibit protein-protein interactions critical in disease processes. For instance, it has been shown to block the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is significant in cancer immunotherapy . These interactions suggest potential as a small molecule inhibitor in therapeutic contexts.
Kaempferol 3,4'-diglucoside 7-rhamnoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Sugar Moieties | Unique Features |
|---|---|---|
| Kaempferol 3,4'-diglucoside 7-rhamnoside | Two glucoses, one rhamnose | Complex structure with multiple sugars |
| Kaempferol 3-O-sophoroside | Sophorose | Contains sophorose instead of glucose |
| Kaempferol 7-O-rhamnoside | Rhamnose | Rhamnose only at the 7-position |
| Kaempferol 3-O-glucoside | Glucose | Single glucoside at the 3-position |
| Kaempferide 3-O-glucoside | Glucose | Different aglycone (kaempferide) |
These comparisons highlight the uniqueness of Kaempferol 3,4'-diglucoside 7-rhamnoside due to its specific combination of sugar moieties and structural complexity. Its diverse biological activities further distinguish it from similar compounds in research and therapeutic applications .
Kaempferol 3,4'-diglucoside 7-rhamnoside represents a complex flavonoid glycoside with the molecular formula C33H40O20 and a molecular weight of 756.7 grams per mole [1]. This compound belongs to the kaempferol derivatives that are widely distributed across various taxonomic groups within the plant kingdom [4]. The flavonoid exhibits structural characteristics typical of kaempferol glycosides, featuring a chromen-4-one core modified by the attachment of two glucose molecules and one rhamnose molecule at distinct positions on the flavonoid backbone [1].
The taxonomic distribution of kaempferol glycosides, including kaempferol 3,4'-diglucoside 7-rhamnoside, spans multiple plant families with particular abundance observed in Polygonaceae, Rutaceae, Rosaceae, Leguminosae, Umbelliferae, Lamiaceae, and Compositae [11]. Within the broader context of flavonoid distribution, these compounds are commonly found in Pteridophyta, Pinophyta, and Angiospermae, with no flavonoids documented in algae [11]. The compound has been specifically reported in various plant species, with documented occurrence in Arabidopsis thaliana, Camellia reticulata, and Stylidocleome brachycarpa [9].
Research has demonstrated that kaempferol derivatives show remarkable diversity across plant species, with each taxon often possessing at least one flavonoid not present in related taxa [8]. This taxonomic specificity suggests evolutionary adaptation and specialization in flavonoid biosynthesis pathways. The distribution pattern indicates that kaempferol 3,4'-diglucoside 7-rhamnoside and related compounds serve important biological functions that have been conserved or modified across different plant lineages [4] [8].
The biosynthesis of kaempferol 3,4'-diglucoside 7-rhamnoside occurs through a complex compartmentalized system within plant cells [16]. Flavonoid biosynthesis takes place at the cytosolic side of the endoplasmic reticulum, while accumulation of various flavonoids has been observed in different cellular compartments [30]. The production of this specific compound requires multiple enzymatic steps involving flavonol 3-O-glycosyltransferase and flavonol 3-O-glycoside: glycosyltransferase activities [15].
The tissue-specific distribution of kaempferol glycosides demonstrates highly organized compartmentalization patterns [32]. Research on related kaempferol compounds has shown that these molecules are primarily localized in the upper epidermis of plant tissues [32]. The cellular localization involves sophisticated transport mechanisms, with flavonoids requiring proper delivery to and storage in distinct compartments, mainly the vacuole and cell wall [33].
| Cellular Compartment | Function in Flavonoid Metabolism | Key Enzymes |
|---|---|---|
| Endoplasmic Reticulum | Primary biosynthesis site | Chalcone synthase, Flavanone 3-hydroxylase |
| Cytosol | Intermediate processing | Flavonol synthase, Glycosyltransferases |
| Vacuole | Storage and accumulation | Transport proteins, pH regulation |
| Cell Wall | Structural integration | Binding proteins, Lignification enzymes |
The biosynthetic pathway involves finely tuned transcriptional regulation and sugar selectivity of glycosyltransferases that drive the formation of distinct organ-specific flavonol profiles [15]. Studies have identified specific enzymes responsible for the production of organ-specific flavonol glycosides, including flavonol 3-O-glycosyltransferases with varying sugar specificities [15]. The compartmentalization extends to different plant organs, with kaempferol glycosides showing differential accumulation patterns across leaves, flowers, and fruits [15].
The extraction and isolation of kaempferol 3,4'-diglucoside 7-rhamnoside requires sophisticated analytical techniques due to the compound's complex glycosidic structure [18]. Multiple extraction methodologies have been developed for kaempferol glycosides, each with specific advantages for different plant matrices and research objectives [22].
Traditional Extraction Methods:
Maceration represents a fundamental extraction procedure where coarsely powdered plant material is placed in a container with menstruum poured over until completely covered, then kept for at least three days with periodic stirring [21]. This method proves convenient for thermolabile plant materials containing kaempferol glycosides [21]. Infusion techniques involve grinding plant material into fine powder and soaking with hot or cold extraction solvent for short periods, making this method suitable for readily soluble bioactive constituents [21].
Advanced Extraction Techniques:
Ultrasound-assisted extraction has emerged as an effective method for kaempferol glycosides, applying sound energy at frequencies greater than 20 kilohertz to disrupt plant cell walls and increase surface area for solvent penetration [21] [22]. This technique reduces extraction time and solvent consumption while maximizing yield [21]. Microwave-assisted extraction provides another modern approach, offering efficient extraction with reduced processing time compared to conventional methods [19] [41].
Chromatographic Separation Methods:
High-performance liquid chromatography remains the gold standard for separation and quantitation of kaempferol 3,4'-diglucoside 7-rhamnoside [37]. The chromatographic separation is typically achieved using C18 columns with mobile phases consisting of acetonitrile and water with formic acid modification [37]. Detection wavelengths around 265 nanometers provide optimal sensitivity for kaempferol derivatives [37].
| Extraction Method | Advantages | Disadvantages | Optimal Applications |
|---|---|---|---|
| Mechanochemical-Assisted | Water-based, better yield | Equipment intensive | Kaempferol glycosides from meal products |
| Supercritical Fluid | Non-toxic, reproducible | Requires polar co-solvents | Heat-sensitive compounds |
| Ultrasound-Assisted | Fast, efficient | Potential degradation | Small sample sizes |
| Matrix Solid Phase Dispersion | One-step process | Method optimization required | Complex plant matrices |
High-speed countercurrent chromatography has been successfully applied for the separation of kaempferol glycosides, achieving purities above 90 percent [41]. This technique enables separation without solid support phases, reducing compound loss and improving recovery rates [41]. The separated compounds can be further identified using ultraviolet spectroscopy, Fourier transform infrared spectroscopy, electrospray ionization mass spectrometry, and nuclear magnetic resonance techniques [41].
Kaempferol 3,4'-diglucoside 7-rhamnoside plays crucial roles in plant defense mechanisms, functioning as part of an integrated secondary metabolite defense system [23]. Flavonoids, including kaempferol glycosides, serve as significant defensive compounds against various biotic and abiotic stresses, with their ecological importance extending beyond simple chemical barriers [25].
Direct Defense Mechanisms:
The compound contributes to direct plant defense through multiple pathways including reactive oxygen species scavenging and pathogen inhibition [23]. Kaempferol glycosides demonstrate effective antimicrobial properties against various plant pathogens, with studies showing significant pesticide activity against white-backed planthopper while their glycosides act as strong digestive inhibitors [23]. The flavonoid compounds are transported to infection sites and induce hypersensitivity reactions, representing the earliest defense mechanism employed by infected plants [25].
Indirect Defense Mechanisms:
Kaempferol 3,4'-diglucoside 7-rhamnoside participates in indirect defense mechanisms through hormonal signaling pathways [23]. Environmental stresses activate flavonoid biosynthesis pathways by inducing key genes such as flavanone 3-hydroxylase, which enhances accumulation of kaempferol and quercetin compounds [23]. These compounds regulate salicylic acid biosynthesis, which reduces reactive oxygen species generation, enhances programmed cell death, and induces pathogenesis-related genes [23].
Stress Response Coordination:
The compound functions within complex signaling networks involving jasmonic acid, salicylic acid, and gibberellic acid pathways [23]. Research demonstrates that kaempferol glycosides can regulate plant defense systems through salicylic acid induction, with overaccumulation significantly increasing salicylic acid regulation while reducing jasmonic acid accumulation [23]. This indicates that kaempferol derivatives promote salicylic acid and jasmonic acid antagonistic associations crucial for pathogen-specific defense responses [23].
| Defense Function | Mechanism | Target Organisms | Cellular Response |
|---|---|---|---|
| Antimicrobial Activity | Direct toxicity | Bacterial and fungal pathogens | Cell wall disruption |
| Feeding Deterrence | Digestive inhibition | Insect herbivores | Reduced nutrient absorption |
| Oxidative Stress Protection | Reactive oxygen species scavenging | Environmental stressors | Cellular homeostasis |
| Signal Transduction | Hormone regulation | Multiple stress factors | Gene expression modulation |
Ultraviolet Protection:
Kaempferol glycosides provide essential protection against ultraviolet radiation damage through multiple mechanisms [25]. These compounds act as screening agents that absorb ultraviolet radiation and accumulate mainly in epidermis and hypodermis tissues, reducing penetration of harmful radiation to vulnerable plant organs [25]. The protective function extends to reactive oxygen species scavenging generated during irradiation, with dihydroxy B-ring-substituted forms showing particularly high antioxidative properties [25].
The biosynthesis of Kaempferol 3,4'-diglucoside 7-rhamnoside follows the well-established flavonoid biosynthetic pathway that originates from primary metabolism through the shikimate and phenylpropanoid pathways [1] [2]. The foundational precursor molecule is phenylalanine, an aromatic amino acid synthesized via the shikimate pathway in plant plastids [1] [2].
The initial transformation involves phenylalanine ammonia lyase (PAL), which catalyzes the deamination of phenylalanine to produce trans-cinnamic acid [1] [2]. This represents the first committed step in the general phenylpropanoid pathway and plays a crucial role in mediating carbon flux from primary to secondary metabolism in plants [1]. PAL activity has been directly linked to the concentrations of phenolic compounds and serves as a regulatory point for flavonoid accumulation [1].
Following PAL action, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to form para-coumaric acid [1]. The third step involves 4-coumarate:CoA ligase (4CL), which activates para-coumaric acid to its corresponding CoA ester, para-coumaroyl-CoA [1] [3]. This activation step is essential as it prepares the substrate for entry into the flavonoid-specific biosynthetic pathway.
The first committed step specifically for flavonoid biosynthesis is catalyzed by chalcone synthase (CHS), which condenses one molecule of para-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [2] [4]. CHS belongs to the type III polyketide synthase family and exists as a homodimeric protein with each monomer approximately 42-45 kilodaltons in size [4]. The enzyme exhibits remarkable catalytic promiscuity, which can lead to the formation of byproducts such as para-coumaroyltriacetic acid lactone, although this is mitigated by chalcone isomerase-like proteins that enhance the efficiency of chalcone production [5].
Chalcone isomerase (CHI) subsequently converts naringenin chalcone to naringenin, establishing the characteristic flavanone structure [6]. From naringenin, the pathway branches toward flavonol formation through flavanone 3-hydroxylase (F3H), which catalyzes the stereospecific 3β-hydroxylation of naringenin to produce dihydrokaempferol [6]. Finally, flavonol synthase (FLS) oxidizes dihydrokaempferol to form kaempferol, the aglycone backbone for the target compound [6] [7].
The formation of Kaempferol 3,4'-diglucoside 7-rhamnoside requires a sophisticated enzymatic machinery involving multiple UDP-glycosyltransferases with distinct positional specificities. These enzymes belong to the UDP-glycosyltransferase superfamily, which catalyzes the addition of glycosyl groups from UDP-sugars to small hydrophobic molecules [8].
Flavonol 3-O-glucosyltransferase (EC 2.4.1.91) represents the primary enzyme responsible for glucosylation at the 3-position of kaempferol [9]. This enzyme exhibits broad substrate specificity, accepting quercetin, kaempferol, dihydrokaempferol, kaempferide, fisetin, and isorhamnetin as substrates [9]. The enzyme catalyzes the reaction: UDP-glucose + kaempferol ⇌ UDP + kaempferol 3-O-beta-D-glucoside. Kinetic studies have revealed a Km value of approximately 44 micrometers for UDP-glucose when using various flavonol substrates [9].
For glycosylation at the 4'-position, specialized flavonol 4'-O-glucosyltransferases are required. While less extensively characterized than their 3-O-counterparts, these enzymes demonstrate specificity for the 4'-hydroxyl group of the B-ring [10]. The resulting product, kaempferol 4'-O-beta-D-glucopyranoside, serves as an intermediate in the biosynthetic pathway toward the final triglycoside product [10].
Flavonoid 7-O-glucosyltransferases constitute another class of enzymes with activity toward the 7-hydroxyl position [11]. Recent characterization of citrus 7-O-glucosyltransferases has revealed broad-spectrum activity toward flavanones, flavones, and flavonols [11]. These enzymes, including CgUGT90A31 and CgUGT89AK1, demonstrate significant catalytic efficiency with molecular weights of approximately 100 kilodaltons when expressed as recombinant proteins [11].
The rhamnosylation step requires UDP-rhamnose:flavonoid rhamnosyltransferases, which specifically transfer rhamnose from UDP-rhamnose to acceptor molecules [12] [13]. The enzyme characterized from pummelo leaves (Citrus maxima) represents a monomeric protein of approximately 52 kilodaltons that catalyzes the transfer of rhamnose to the C-2 hydroxyl group of glucose attached to flavonoid 7-O-glucosides [13]. This enzyme exhibits remarkable substrate specificity, accepting only flavonoid-7-O-glucosides as substrates while showing no activity toward 5-O-glucosides or aglycones [13]. The kinetic parameters demonstrate a Km value of 1.3 micrometers for UDP-rhamnose and 2.4 micrometers for the natural acceptor substrate [13].
The sequential action of these glycosyltransferases follows a specific order. Initial glucosylation typically occurs at the 3-position, followed by glucosylation at the 4'-position, and finally rhamnosylation at the 7-position. This ordered mechanism ensures the proper assembly of the complex triglycoside structure while maintaining the specificity required for each individual glycosylation event.
The biosynthesis of Kaempferol 3,4'-diglucoside 7-rhamnoside is subject to complex transcriptional regulation involving multiple families of transcription factors that coordinate the expression of biosynthetic genes in response to developmental and environmental signals [14] [15].
R2R3-MYB transcription factors represent the primary regulators of flavonoid biosynthesis, with distinct subgroups controlling different branches of the pathway [15] [16]. For flavonol-specific regulation, MYB11, MYB12, and MYB111 function as activators of early biosynthetic genes including chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase [17] [16]. These transcription factors bind to MYB-binding sites or AC-rich motifs in the promoter regions of their target genes [14]. MYB12 specifically regulates flavonol biosynthesis independently of other cofactors and has been shown to activate genes encoding enzymes in the general phenylpropanoid pathway as well as flavonol-specific steps [15].
Basic helix-loop-helix (bHLH) transcription factors form essential components of the regulatory machinery, particularly for the activation of late biosynthetic genes [14] [18]. The bHLH proteins, including bHLH3 and TT8, bind to E/G box (CANNTG/CACGTG) or AN1-like motifs (CAGATG and CATCTG) in target gene promoters [14]. These factors are characterized by their basic helix-loop-helix domain, which enables both DNA binding and protein dimerization through alpha-helices containing conserved isoleucine, leucine, and valine residues [14].
WD40 repeat proteins, exemplified by TTG1, serve as essential cofactors that facilitate the formation of transcriptional complexes [14] [18]. These proteins do not directly bind DNA but instead participate in protein-protein interactions that stabilize the MYB-bHLH-WD40 (MBW) complex [14] [16]. The MBW complex represents a fundamental regulatory unit that controls the expression of late biosynthetic genes, including those encoding UDP-glycosyltransferases responsible for glycoside formation [17] [16].
R3-MYB repressors, particularly MYBL2, provide negative regulation of flavonoid biosynthesis by interfering with the activity of the MBW complex [18] [16]. MYBL2 competes with R2R3-MYB activators for binding to bHLH partners, thereby disrupting the formation of functional activation complexes [19] [16]. This competitive mechanism allows for fine-tuning of flavonoid accumulation in response to developmental and environmental conditions.
Additional regulatory factors include AP2/ERF family transcription factors that can directly target the flavonol synthase gene and other early genes in flavonoid biosynthesis [15]. WRKY transcription factors also participate in the regulatory network, though their roles are often context-dependent and may vary based on specific environmental conditions or developmental stages [15].
The regulation of UDP-glycosyltransferase genes specifically involves multiple layers of control. Recent studies have identified flavonol-specific UDP-rhamnosyltransferases, such as MrUGT78R1 and MrUGT78R2 from Myrica rubra, which are subject to tissue-specific and developmental regulation [20]. The proximity of these genes on the chromosome suggests they arose through gene duplication, indicating evolutionary pressure to maintain multiple copies of these essential enzymes [20].
MicroRNA-mediated regulation represents an additional layer of control, with miRNA156 affecting the anthocyanin/flavonol ratio by targeting SPL9, a regulator of flavonoid-related transcriptional complexes [21]. This post-transcriptional regulation allows for rapid adjustment of flavonoid metabolism in response to changing conditions.
The biosynthesis of Kaempferol 3,4'-diglucoside 7-rhamnoside can be understood within the broader context of related flavonol glycoside formation, which reveals both conserved mechanisms and unique structural requirements [22] [23].
Kaempferol 3-glucoside represents the simplest related compound, requiring only a single glycosylation step catalyzed by flavonol 3-O-glucosyltransferase [22]. This monoglycoside serves as an intermediate in the biosynthesis of more complex glycosides and demonstrates the foundational enzymatic machinery required for kaempferol glycosylation. The molecular weight of 448.38 daltons and molecular formula C21H20O11 reflect the addition of a single glucose unit to the kaempferol backbone [22].
Kaempferol 7-rhamnoside involves rhamnosylation at the 7-position, catalyzed by UDP-rhamnose:flavonol rhamnosyltransferases [24]. This compound, with a molecular weight of 432.38 daltons (C21H20O10), demonstrates the alternative glycosylation pattern possible with kaempferol. The biosynthesis requires specific rhamnosyltransferases that recognize the 7-hydroxyl group as the acceptor site, distinct from those involved in 3-position glycosylation [24].
Kaempferol 3-rutinoside (rutin) exemplifies disaccharide formation through the sequential action of glucosyltransferases and rhamnosyltransferases [22] [25]. The rutinoside moiety consists of glucose and rhamnose connected by a β-glycosidic bond, requiring coordinated enzymatic activity to achieve the proper linkage pattern. With a molecular weight of 594.52 daltons (C27H30O15), this compound demonstrates intermediate complexity between simple monoglycosides and the target triglycoside [22].
Kaempferol 3-sophoroside involves the formation of a glucose-glucose disaccharide at the 3-position [26] [27]. Pea (Pisum sativum) contains three specific glucosyltransferases that successively add β-D-glucosyl groups: first to O-3 of kaempferol, then to O-2 of the previously added glucosyl group, forming the 3-O-sophoroside and subsequently the 3-O-sophorotrioside [27]. This system demonstrates the potential for extensive glycosylation at a single position through specialized enzymatic machinery.
The comparative enzymatic requirements reveal the increasing complexity from monoglycosides to polyglycosides. Simple compounds like kaempferol 3-glucoside require only a single glycosyltransferase (3-GT), while kaempferol 3-rutinoside necessitates both glucosyltransferase and rhamnosyltransferase activities (3-GT, RT) [22]. The target compound, Kaempferol 3,4'-diglucoside 7-rhamnoside, represents the highest level of complexity, requiring three distinct enzymatic activities: 3-O-glucosyltransferase (3-GT), 4'-O-glucosyltransferase (4'-GT), and 7-O-rhamnosyltransferase (7-RT).
Substrate specificity patterns among related compounds reveal important mechanistic insights. Enzymatic hydrolysis studies demonstrate that kaempferol 7-O-glucoside can be completely hydrolyzed by β-glucosidase, while kaempferol 3-O-rhamnoside cannot be hydrolyzed by either α-L-rhamnosidase or β-glucosidase [22]. This differential susceptibility reflects the distinct binding requirements and catalytic mechanisms of the respective glycosidases and suggests similar specificity patterns for the corresponding glycosyltransferases.
Quercetin glycosides provide additional comparative context, as they share similar biosynthetic machinery while utilizing quercetin as the aglycone backbone [28]. Quercetin 3-glucoside and quercetin 3-rutinoside follow parallel biosynthetic pathways to their kaempferol counterparts, with the primary difference being the additional 3'-hydroxyl group on the B-ring of quercetin [28]. This structural difference can influence enzyme specificity and kinetic parameters while maintaining the overall glycosylation patterns.
The evolutionary relationships among these compounds suggest that the enzymatic machinery for kaempferol glycoside formation has diversified through gene duplication and functional specialization events [20]. The proximity of related glycosyltransferase genes on chromosomes, as observed for MrUGT78R1 and MrUGT78R2, indicates recent duplication events that have allowed for the evolution of distinct substrate specificities while maintaining the core catalytic function [20].